Higher Molecular Complexity and Fluorine Count Compared to Common Mono-Functionalized 2-Chloro-6-(trifluoromethyl)pyridine
Relative to 2-chloro-6-(trifluoromethyl)pyridine (MW 181.54 g·mol⁻¹, C₆H₃ClF₃N; CAS 39890-95-4), the title compound carries an additional difluoromethoxy group that increases molecular weight by 66.01 g·mol⁻¹ (36%) and adds two fluorine atoms, raising total fluorine count from three to five [1]. Computed XLogP3-AA rises from approximately 2.0–2.2 for the simpler analog to approximately 3.7 for the fully substituted scaffold, indicating markedly higher lipophilicity that can be exploited for membrane-permeability tuning without additional synthetic steps [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 247.55 g·mol⁻¹; XLogP3 ≈ 3.7 (isomer data) |
| Comparator Or Baseline | 2-Chloro-6-(trifluoromethyl)pyridine: MW = 181.54 g·mol⁻¹; XLogP3 ≈ 2.0–2.2 |
| Quantified Difference | ΔMW = +66.01 g·mol⁻¹ (+36%); ΔXLogP3 ≈ +1.5 to +1.7 log units |
| Conditions | Computed physicochemical parameters; MW from PubChem [1]; XLogP3 from PubChem computed properties [2] |
Why This Matters
Procurement of a building block that already contains both a cross-coupling handle and a lipophilicity-enhancing –OCHF₂ group eliminates at least one synthetic step relative to stepwise introduction, reducing time-to-first-lead in parallel SAR campaigns.
- [1] PubChem Compound Summary for CID 523600, 2-Chloro-6-(trifluoromethyl)pyridine. MW = 181.54 g·mol⁻¹. https://pubchem.ncbi.nlm.nih.gov/compound/39890-95-4 (accessed 2026-05-05). View Source
- [2] PubChem Computed Properties for 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (positional isomer). XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/1214332-87-2 (accessed 2026-05-05). View Source
